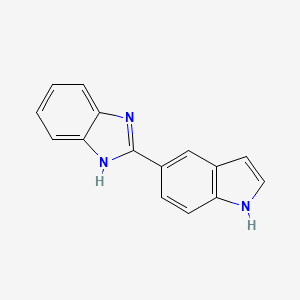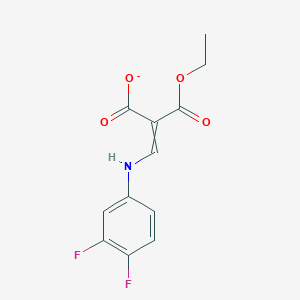![molecular formula C11H17BrOS B12554799 Thiophene, 3-[[(6-bromohexyl)oxy]methyl]- CAS No. 177343-17-8](/img/structure/B12554799.png)
Thiophene, 3-[[(6-bromohexyl)oxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 3-[[(6-bromohexyl)oxy]methyl]- is a derivative of thiophene, a sulfur-containing heterocyclic compound Thiophene derivatives are known for their significant role in organic electronics, particularly in the development of conductive polymers and organic semiconductors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 3-[[(6-bromohexyl)oxy]methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and 1,6-dibromohexane.
Reaction: Thiophene is reacted with 1,6-dibromohexane in the presence of a base, such as potassium carbonate, to form 3-(6-bromohexyl)thiophene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3-[[(6-bromohexyl)oxy]methyl]- can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to modify its electronic properties.
Polymerization: The compound can be polymerized to form conductive polymers with applications in organic electronics.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: N-bromosuccinimide (NBS) or hydrogen peroxide.
Polymerization: Catalysts such as palladium or nickel complexes in the presence of ligands.
Major Products
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Oxidized thiophene compounds.
Polymerization: Polythiophene derivatives with enhanced conductivity.
Scientific Research Applications
Thiophene, 3-[[(6-bromohexyl)oxy]methyl]- has numerous applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs).
Conductive Polymers: Incorporated into polymers to enhance their electrical conductivity and stability.
Biological Sensors: Utilized in the creation of sensors for detecting DNA, proteins, and metal ions due to its ability to modify photoluminescence and UV-Vis spectroscopy properties.
Mechanism of Action
The mechanism of action of Thiophene, 3-[[(6-bromohexyl)oxy]methyl]- involves its interaction with molecular targets through its reactive bromo group. This allows it to form covalent bonds with nucleophiles, leading to the formation of new compounds. The thiophene ring’s conjugated system also plays a crucial role in its electronic properties, making it suitable for applications in organic electronics .
Comparison with Similar Compounds
Similar Compounds
3-Hexylthiophene: Similar structure but with a hexyl group instead of a bromohexyl group.
3-(6-Bromohexyl)thiophene: Lacks the oxy-methyl group present in Thiophene, 3-[[(6-bromohexyl)oxy]methyl]-.
Poly(3-alkylthiophene)s: Polymers with alkyl groups at the 3-position of the thiophene ring.
Uniqueness
Thiophene, 3-[[(6-bromohexyl)oxy]methyl]- is unique due to the presence of both the bromohexyl and oxy-methyl groups, which enhance its reactivity and potential for functionalization. This makes it particularly valuable in the synthesis of advanced materials for organic electronics and sensors .
Properties
CAS No. |
177343-17-8 |
|---|---|
Molecular Formula |
C11H17BrOS |
Molecular Weight |
277.22 g/mol |
IUPAC Name |
3-(6-bromohexoxymethyl)thiophene |
InChI |
InChI=1S/C11H17BrOS/c12-6-3-1-2-4-7-13-9-11-5-8-14-10-11/h5,8,10H,1-4,6-7,9H2 |
InChI Key |
UHSPDOLKLLPZAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1COCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B12554718.png)
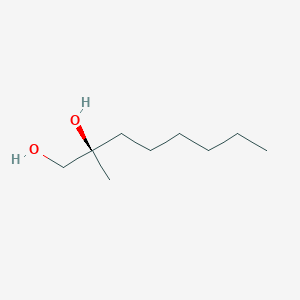
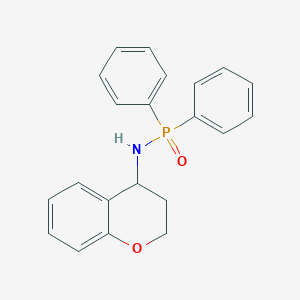
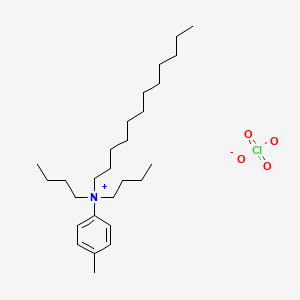
![1-[(2S)-Oxiranyl]ethanone](/img/structure/B12554752.png)
![6-(2-Nitrophenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12554765.png)
![2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane](/img/structure/B12554771.png)
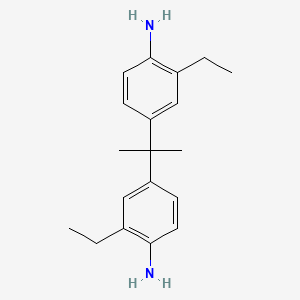
![3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12554782.png)

